S-Trityl-L-cysteine-benzylamide is classified as a thioether and belongs to the family of cysteine derivatives. Its structural modifications enhance its binding affinity and inhibitory potency against the Eg5 protein, distinguishing it from other related compounds.
The synthesis of S-Trityl-L-cysteine-benzylamide involves multiple steps, primarily utilizing organic solvents and specific reagents. A notable method includes:
The molecular structure of S-Trityl-L-cysteine-benzylamide can be represented as follows:
S-Trityl-L-cysteine-benzylamide participates in various chemical reactions:
S-Trityl-L-cysteine-benzylamide acts primarily as a reversible inhibitor of kinesin spindle protein Eg5. The mechanism involves binding to the ATP-binding site of Eg5, disrupting its function during mitosis:
Studies have shown that compounds like S-Trityl-L-cysteine-benzylamide exhibit significant cytotoxic effects on cancer cell lines by interfering with mitotic processes .
The melting point and boiling point data are not extensively documented but are essential for practical applications in synthesis and formulation .
S-Trityl-L-cysteine-benzylamide has several scientific applications across various fields:
S-Trityl-L-cysteine-benzylamide (systematic name: (2S)-2-amino-3-[(triphenylmethyl)thio]-N-benzylpropanamide) is a rationally modified derivative of the antimitotic agent S-trityl-L-cysteine. Its molecular formula is C₂₉H₂₇N₂OS, with a molecular weight of 451.60 g/mol. The benzylamide moiety replaces the carboxylic acid group of the parent S-trityl-L-cysteine, converting it to a carboxamide functionality [4] [10].
The compound retains the L-configuration at the chiral α-carbon, a critical feature for biological activity. Stereochemical integrity is maintained during synthesis to preserve the spatial orientation required for target binding, as confirmed by optical rotation measurements ([α]₂₅/D) and chiral chromatography [3] [5]. The triphenylmethyl (trityl) group attached to the sulfur atom creates a sterically crowded environment, while the benzyl group on the amide nitrogen extends molecular rigidity [10].
Table 1: Atomic Composition of S-Trityl-L-cysteine-benzylamide
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 29 | Trityl rings, benzyl group, cysteine backbone |
Hydrogen (H) | 27 | Saturation of carbon chains |
Nitrogen (N) | 2 | α-Amino group, amide nitrogen |
Oxygen (O) | 1 | Amide carbonyl |
Sulfur (S) | 1 | Thioether linkage to trityl group |
Solubility: The benzylamide modification significantly enhances lipid solubility compared to the zwitterionic parent S-trityl-L-cysteine. It is freely soluble in aprotic organic solvents such as dimethyl sulfoxide (>50 mM), dimethylformamide, and tetrahydrofuran. Aqueous solubility remains limited (<0.1 mg/mL at pH 7.4) due to the hydrophobic trityl and benzyl groups [4] [8]. This property facilitates cellular permeability but may necessitate formulation aids for in vivo applications.
Stability: The compound exhibits robust stability under acidic conditions (pH 1–3), with no detectable decomposition after 24 hours, as confirmed by high-resolution mass spectrometry and nuclear magnetic resonance monitoring. This contrasts with N-trityl or O-trityl analogues, which undergo rapid hydrolysis in acid [3]. However, prolonged exposure to alkaline conditions (pH > 9) induces racemization at the α-carbon, necessitating careful pH control during storage [10].
Crystallographic Analysis: Although a full crystal structure of S-trityl-L-cysteine-benzylamide bound to its biological targets (e.g., Eg5 kinesin or SIRT2) remains unreported, molecular docking studies based on homologous structures provide insights. The trityl group occupies a deep hydrophobic pocket formed by helices α2/α3 and loop L5 of Eg5, while the benzylamide moiety projects toward solvent-exposed regions. This orientation preserves key interactions:
Table 2: Key Physicochemical Parameters
Property | Value | Analytical Method |
---|---|---|
LogP (octanol/water) | 4.2 ± 0.3 | Reversed-phase HPLC |
Aqueous solubility (pH 7.4) | <0.1 mg/mL | Turbidimetry |
Melting point | 182–183°C (dec.) | Differential scanning calorimetry |
Acid stability (pH 1.0) | t₁/₂ > 24 h | LC-HRMS |
S-Trityl-L-cysteine-benzylamide is synthesized from S-trityl-L-cysteine (STLC; C₂₂H₂₁NO₂S), a well-characterized Eg5 kinesin inhibitor. The synthetic pathway involves:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0